molecular formula C12H17IN2O7 B12684340 5-(1-Methoxy-2-iodoethyl)uridine CAS No. 123881-98-1

5-(1-Methoxy-2-iodoethyl)uridine

Cat. No.: B12684340
CAS No.: 123881-98-1
M. Wt: 428.18 g/mol
InChI Key: OJTJVXAUCCVCCE-NFSOJESZSA-N
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Description

5-(1-Methoxy-2-iodoethyl)uridine is a synthetic nucleoside analog with the chemical formula C12H17IN2O7 and a molecular weight of 428.17705 g/mol . This compound is characterized by the presence of an iodine atom and a methoxy group attached to the uridine molecule, making it a unique derivative of uridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methoxy-2-iodoethyl)uridine involves the iodination of uridine derivatives. One common method includes the reaction of uridine with iodine and a methoxyethyl group under specific conditions. The reaction is typically carried out in the presence of solvents such as ethanol, 2-fluoroethanol, or 2,2,2-trifluoroethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methoxy-2-iodoethyl)uridine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other halogens or functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogenating agents and nucleophiles are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various halogenated and functionalized derivatives of this compound .

Scientific Research Applications

5-(1-Methoxy-2-iodoethyl)uridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Methoxy-2-iodoethyl)uridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The iodine atom and methoxy group play crucial roles in its biological activity, affecting molecular targets and pathways involved in DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Ethoxy-2-iodoethyl)uridine
  • 5-(1-Fluoro-2-iodoethyl)uridine
  • 5-(1-Trifluoroethoxy-2-iodoethyl)uridine

Uniqueness

5-(1-Methoxy-2-iodoethyl)uridine is unique due to its specific methoxy and iodine substitutions, which confer distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

123881-98-1

Molecular Formula

C12H17IN2O7

Molecular Weight

428.18 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-iodo-1-methoxyethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C12H17IN2O7/c1-21-6(2-13)5-3-15(12(20)14-10(5)19)11-9(18)8(17)7(4-16)22-11/h3,6-9,11,16-18H,2,4H2,1H3,(H,14,19,20)/t6?,7-,8-,9-,11-/m1/s1

InChI Key

OJTJVXAUCCVCCE-NFSOJESZSA-N

Isomeric SMILES

COC(CI)C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

COC(CI)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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